

n-Cbz-trans-1,4-cyclohexanediamine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

<i>Compound Name:</i>	<i>n-Cbz-trans-1,4-cyclohexanediamine</i>
<i>Cat. No.:</i>	<i>B116281</i>

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **N-Cbz-trans-1,4-cyclohexanediamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-trans-1,4-cyclohexanediamine, systematically named benzyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine that serves as a crucial building block in synthetic organic chemistry. The presence of a carboxybenzyl (Cbz) protecting group on one of the amine functionalities allows for selective chemical transformations at the remaining free primary amine. Its rigid trans-cyclohexyl scaffold provides a well-defined spatial orientation of the functional groups, making it a valuable component in the design of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The trans configuration of the cyclohexane ring locks the two functional groups into a diequatorial orientation, resulting in a linear and conformationally restricted structure. This rigidity is highly sought after in drug design for optimizing binding interactions with biological targets and in polymer chemistry for creating materials with enhanced thermal and mechanical properties. This document provides a comprehensive overview of the chemical properties, synthesis, and handling of **N-Cbz-trans-1,4-cyclohexanediamine**.

Chemical and Physical Properties

Quantitative data for **N-Cbz-trans-1,4-cyclohexanediamine** is primarily based on computed values due to a lack of extensive experimentally determined data in publicly accessible literature. Vendor information and computational databases are the main sources for the properties listed below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	PubChem[1][2]
Molecular Weight	248.32 g/mol	PubChem[1][2]
IUPAC Name	benzyl N-(4-aminocyclohexyl)carbamate	PubChem[2]
CAS Number	149423-77-8	BenchChem
Appearance	Solid (form not specified)	Sigma-Aldrich
Boiling Point	409.5°C (Predicted)	Seedion
Melting Point	Not available	-
Solubility	Not available	-

Computed Physicochemical Properties:

Property	Value	Source
XLogP3	1.8	PubChem[1][2]
Topological Polar Surface Area	64.4 Å ²	PubChem[1][2]
Hydrogen Bond Donor Count	2	PubChem[1][2]
Hydrogen Bond Acceptor Count	2	PubChem[1][2]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	248.152477885 Da	PubChem[1][2]

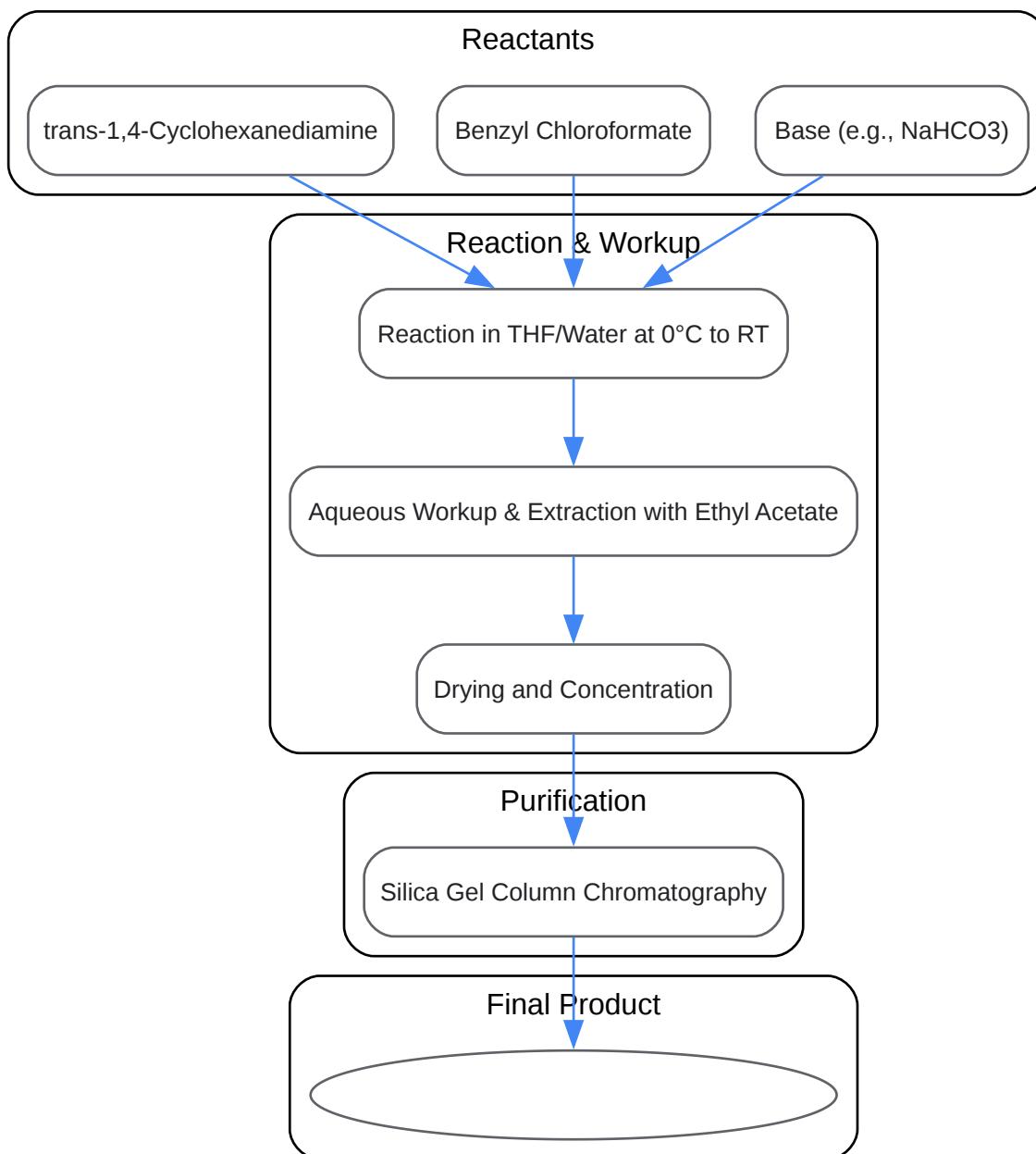
Synthesis and Experimental Protocols

The synthesis of **N-Cbz-trans-1,4-cyclohexanediamine** involves the chemoselective mono-N-protection of trans-1,4-cyclohexanediamine using benzyl chloroformate (Cbz-Cl). The key challenge in this synthesis is to control the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.

General Experimental Protocol for Mono-Cbz Protection

This protocol is a standard procedure for the benzyloxycarbonylation of an amine.

Materials:


- trans-1,4-Cyclohexanediamine
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO_3) or another suitable base (e.g., NaOH , triethylamine)
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve trans-1,4-cyclohexanediamine (1.0 equivalent) in a 2:1 mixture of THF and water.
- Cool the solution to 0 °C in an ice bath.
- Add sodium bicarbonate (2.0 equivalents) to the solution.
- Slowly add benzyl chloroformate (0.8-1.0 equivalent, to favor mono-protection) dropwise to the stirred reaction mixture at 0 °C.

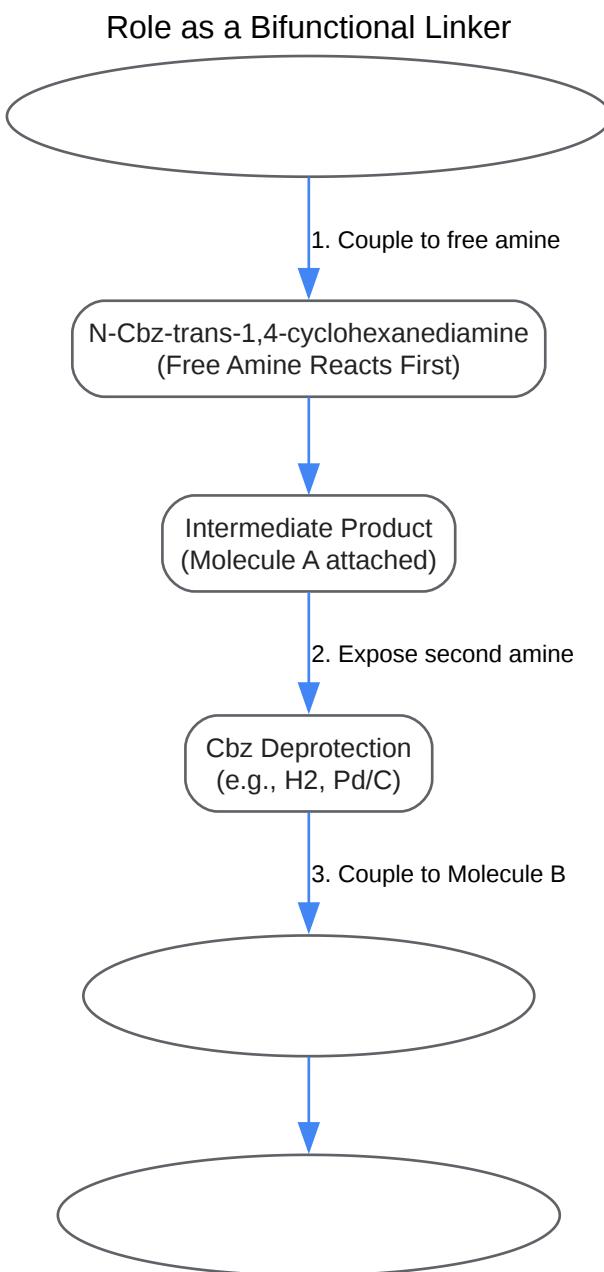
- Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting residue by silica gel column chromatography to isolate **N-Cbz-trans-1,4-cyclohexanediamine**.

Synthesis Workflow for N-Cbz-trans-1,4-cyclohexanediamine

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Cbz-trans-1,4-cyclohexanediamine**.

Reactivity and Applications


The chemical reactivity of **N-Cbz-trans-1,4-cyclohexanediamine** is dictated by its two distinct amino functionalities. The unprotected primary amine is nucleophilic and can participate in a

wide range of chemical reactions, including amide bond formation, reductive amination, and alkylation. The Cbz-protected amine is stable to many reaction conditions but can be deprotected via catalytic hydrogenation, allowing for subsequent functionalization at that position.

This dual reactivity makes it a versatile bifunctional linker. The rigid cyclohexyl spacer precisely controls the distance and orientation between the two functionalities, which is a critical design element in various applications.

Key Applications:

- Medicinal Chemistry: As a linker in the development of Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement is necessary to bring a target protein and an E3 ligase into proximity.
- Peptidomimetics: The rigid scaffold can be incorporated into peptide structures to induce specific conformations.
- Polymer Chemistry: Used in the synthesis of specialty polyamides and polyurethanes, where the rigid diamine component imparts high thermal stability and mechanical strength to the polymer backbone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate | 509142-55-6 [smolecule.com]
- 2. N-Cbz-trans-1,4-cyclohexanediamine | C14H20N2O2 | CID 18650082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [n-Cbz-trans-1,4-cyclohexanediamine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116281#n-cbz-trans-1-4-cyclohexanediamine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com